7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
Mechanism of Action
Mode of Action
Non-covalent inhibitors, which this compound may be classified as, generally act by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been found to inhibit phosphodiesterase (pde), affecting the camp pathway .
Result of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities .
Biochemical Analysis
Biochemical Properties
7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in cell signaling pathways . The inhibition of these enzymes can lead to the modulation of immune responses and inflammation. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, this compound has been shown to reduce the production of inflammatory cytokines in immune cells, thereby mitigating inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these kinases, thereby blocking downstream signaling pathways involved in inflammation and immune responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been shown to maintain its inhibitory effects on cell proliferation and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to effectively inhibit target enzymes and reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary among individuals .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound to specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit signaling kinases . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a tandem reaction using dry toluene under microwave conditions at 140°C has been reported as an effective approach . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-epileptic activities and other pharmacological properties . Additionally, it is used in the development of new materials and as a catalyst in various industrial processes .
Comparison with Similar Compounds
7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as other triazolopyrimidines. These compounds share a similar core structure but may differ in their substituents and resulting biological activities. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine are structurally related compounds that have been studied for their anti-proliferative activities . The uniqueness of this compound lies in its specific cyclopropyl substituent, which may confer distinct properties and applications.
Properties
IUPAC Name |
7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-11-8-10-4-3-6(5-1-2-5)13(8)12-7/h3-5H,1-2H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNDLLGHDLGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC(=NN23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377307 | |
Record name | 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-41-7 | |
Record name | 7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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